molecular formula C14H10F3N3 B11847620 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine CAS No. 61272-73-9

1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B11847620
CAS No.: 61272-73-9
M. Wt: 277.24 g/mol
InChI Key: CUZGDQDDWMGHBF-UHFFFAOYSA-N
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Description

1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family This compound is characterized by the presence of a trifluoromethyl group at the 5-position and a phenyl group at the 1-position of the indazole ring

Preparation Methods

The synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-1H-indazole-3-carboxylic acid with trifluoromethylating agents under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or disruption of microbial cell walls. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61272-73-9

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

IUPAC Name

1-phenyl-5-(trifluoromethyl)indazol-3-amine

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)9-6-7-12-11(8-9)13(18)19-20(12)10-4-2-1-3-5-10/h1-8H,(H2,18,19)

InChI Key

CUZGDQDDWMGHBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(F)(F)F)C(=N2)N

Origin of Product

United States

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